molecular formula C11H23ClN2O2 B8086086 tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride

tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride

Cat. No.: B8086086
M. Wt: 250.76 g/mol
InChI Key: VZWMTUBXHLEUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclopropylmethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .

Medicine

It can be used in the synthesis of drugs targeting specific molecular pathways .

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(aminomethyl)cyclopropyl)methylcarbamate
  • tert-Butyl (1-(aminomethyl)cyclopropyl) (methyl)carbamate

Uniqueness

tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.

Properties

IUPAC Name

tert-butyl N-[[1-(aminomethyl)cyclopropyl]methyl]-N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13(4)8-11(7-12)5-6-11;/h5-8,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWMTUBXHLEUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.